Allyl alpha-D-galactopyranoside

Glycobiology Membrane transport Ligand‑receptor interaction

Researchers studying galactoside-binding proteins often face weak ligand affinity and limited synthetic versatility. Allyl α-D-galactopyranoside overcomes these challenges with a 60-fold higher affinity for lactose permease (Kd 0.5 mM) vs. D-galactose, and a terminal alkene enabling cross-metathesis for glycoconjugate synthesis. Key features: • ≥98% purity for reproducible enzyme assays and polymer grafting. • Distinct melting point (141-145 °C) and optical rotation ([α]D20 170-180°) for rapid anomeric QC. • Ambient shipping; bulk quantities available with consistent lot-to-lot quality.

Molecular Formula C9H16O6
Molecular Weight 220.22 g/mol
CAS No. 48149-72-0
Cat. No. B013474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl alpha-D-galactopyranoside
CAS48149-72-0
Synonymsα-D-Galactose Monoallyl Ether;  2-Propen-1-yl α-D-Galactopyranoside; 
Molecular FormulaC9H16O6
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC=CCOC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6+,7+,8-,9+/m1/s1
InChIKeyXJNKZTHFPGIJNS-NXRLNHOXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl alpha-D-galactopyranoside (CAS 48149-72-0) Procurement Guide: Alpha‑Anomeric Allyl Glycoside for Glycobiology and Polymer Research


Allyl alpha‑D‑galactopyranoside (CAS 48149‑72‑0) is a carbohydrate derivative consisting of an α‑D‑galactopyranosyl unit linked to an allyl aglycone [REFS‑1]. The α‑anomeric configuration and the terminal alkene in the allyl group confer distinct physicochemical and biochemical properties. Key baseline specifications include a molecular weight of 220.22 g/mol, a melting point of 141–145 °C, an optical rotation of [α]D20 = 170–180°, and a purity that is routinely ≥98% [REFS‑2][REFS‑3]. This compound is primarily employed as a glycosyl donor in synthetic carbohydrate chemistry and as a tool for investigating carbohydrate‑protein interactions [REFS‑4].

Allyl alpha-D-galactopyranoside Differentiation: Why Simple Alkyl or β‑Anomeric Analogs Cannot Be Substituted


Allyl α‑D‑galactopyranoside cannot be replaced by other galactopyranosides or carbohydrate monomers without altering experimental outcomes. The α‑anomeric configuration is critical for high‑affinity interactions with certain proteins; for example, the α‑allyl derivative exhibits a 60‑fold greater binding affinity for the lactose permease of E. coli compared to D‑galactose [REFS‑1], whereas the corresponding β‑methyl analog binds only 3‑fold better. Furthermore, the allyl group provides a unique reactive handle for cross‑metathesis and polymer grafting that is absent in saturated alkyl glycosides [REFS‑2]. Even when comparing similar monomers, allyl α‑D‑galactopyranoside yields markedly different surface grafting densities relative to methacryloxyethyl glucoside [REFS‑3]. Consequently, substituting with a β‑anomer, a different aglycone, or another monosaccharide monomer can lead to divergent binding profiles, reactivity, and material properties.

Allyl alpha-D-galactopyranoside Quantitative Differentiation: Binding, Grafting, and Reactivity Data


60‑Fold Enhanced Binding Affinity to Lactose Permease Compared to D‑Galactose

Allyl α‑D‑galactopyranoside exhibits a 60‑fold increase in binding affinity for the lactose permease of Escherichia coli relative to the native monosaccharide D‑galactose. The dissociation constant (Kd) for allyl α‑D‑galactopyranoside is 0.5 mM, whereas D‑galactose binds with a Kd of 30 mM [REFS‑1]. In contrast, the β‑anomeric methyl galactopyranoside shows only a 3‑fold improvement over galactose, highlighting the importance of the α‑allyl combination [REFS‑2].

Glycobiology Membrane transport Ligand‑receptor interaction

Reduced Graft Density in Plasma‑Induced Polymerization versus Methacryloxyethyl Glucoside

In double argon plasma‑induced graft polymerization on poly(ethylene terephthalate) fibers, allyl α‑D‑galactopyranoside yields significantly lower surface graft densities compared to 2‑methacryloxyethyl glucoside. At a monomer concentration of 23 mM, allyl α‑D‑galactopyranoside achieves 18 nmol/cm², while 2‑methacryloxyethyl glucoside at 19 mM yields 150 nmol/cm². At 68 mM, the allyl compound reaches 35 nmol/cm², versus 250 nmol/cm² for the methacrylate monomer [REFS‑1].

Surface modification Polymer grafting Biomaterials

High‑Yield Cross‑Metathesis with Terminal Alkenes Using Grubbs Catalyst

The allyl group of allyl α‑D‑galactopyranoside serves as an excellent substrate for ruthenium‑catalyzed cross‑metathesis. Roy et al. demonstrated that a protected allyl α‑D‑galactopyranoside derivative undergoes cross‑metathesis with a variety of terminal alkenes to yield extended alkenyl glycosides (compounds 14‑21) in high yields, with good to excellent trans‑stereoselectivity [REFS‑1]. While precise yields for each derivative are reported in the original paper, the reaction is described as 'quite general' and affords 'high yields' across a range of protecting groups, enabling the synthesis of glycosides with extended spacers and diverse functionality.

Synthetic carbohydrate chemistry Olefin metathesis Glycosyl donor

Distinct Physical Properties: Melting Point and Optical Rotation Differentiate α‑ from β‑Anomer

The α‑anomeric configuration of allyl α‑D‑galactopyranoside is unambiguously reflected in its physical properties. The melting point of allyl α‑D‑galactopyranoside is 141–145 °C [REFS‑1][REFS‑2], whereas the β‑anomer (CAS 2595‑07‑5) melts at 91–92 °C [REFS‑3]. Additionally, the α‑anomer exhibits an optical rotation of [α]D20 = 170–180° [REFS‑4]. These orthogonal analytical signatures allow for rapid verification of anomeric purity and correct compound identity upon receipt.

Analytical chemistry Quality control Stereochemistry

Allyl alpha-D-galactopyranoside Application Scenarios: Where Quantitative Differentiation Drives Procurement Decisions


High‑Affinity Probe for Galactoside‑Binding Proteins

Investigators studying the lactose permease of E. coli or related galactoside‑specific transporters require a ligand with high binding affinity. Allyl α‑D‑galactopyranoside, with a Kd of 0.5 mM, offers a 60‑fold improvement over D‑galactose (Kd = 30 mM) [REFS‑1]. This enhanced affinity enables more sensitive binding assays, competitive displacement studies, and structure‑activity relationship analyses that would be impractical with weaker‑binding analogs.

Controlled Surface Glycosylation of Polymeric Materials

For researchers functionalizing PET fibers or other polymeric substrates with carbohydrate moieties, allyl α‑D‑galactopyranoside provides a means to achieve moderate graft densities (18–35 nmol/cm²) via plasma‑induced polymerization [REFS‑2]. This level of grafting is substantially lower than that obtained with methacrylate‑based monomers (150–250 nmol/cm²) [REFS‑2], making it suitable for applications where sparse, well‑defined carbohydrate presentation is desired, such as controlled cell adhesion or biosensor interfaces.

Synthesis of Extended Glycoconjugates via Olefin Metathesis

The terminal alkene of allyl α‑D‑galactopyranoside serves as a reactive handle for ruthenium‑catalyzed cross‑metathesis, enabling the efficient construction of glycosides with elongated spacers and varied functionality [REFS‑3]. Synthetic chemists requiring access to C‑linked pseudodisaccharides or other complex glycoconjugates will find this compound indispensable, as saturated alkyl glycosides cannot undergo this transformation.

Analytical Confirmation of Anomeric Purity in Quality Control

Procurement and quality control laboratories can leverage the distinct melting point (141–145 °C) and optical rotation ([α]D20 = 170–180°) of allyl α‑D‑galactopyranoside to rapidly verify anomeric identity and purity [REFS‑4][REFS‑5]. The ~50 °C difference in melting point relative to the β‑anomer provides a simple, cost‑effective orthogonal check that complements spectroscopic methods, ensuring that the correct stereoisomer is used in subsequent experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allyl alpha-D-galactopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.